molecular formula C11H7BrN2 B1214671 7-bromo-9H-pyrido[3,4-b]indole CAS No. 88704-40-9

7-bromo-9H-pyrido[3,4-b]indole

Cat. No. B1214671
CAS RN: 88704-40-9
M. Wt: 247.09 g/mol
InChI Key: QIIQCUUHBSIRSM-UHFFFAOYSA-N
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Description

7-bromo-9H-pyrido[3,4-b]indole is a compound that belongs to a class of compounds known as indoles. Indoles and their derivatives are of significant interest due to their presence in many natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds, such as 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole, involves several steps starting from indole aldehydes and involves phenylation, elongation of substituents, and the construction of the pyridine nucleus (Murakami et al., 2010).

Molecular Structure Analysis

Structural analysis of related pyrido[3,4-b]indole compounds, such as in the case of BET bromodomain inhibitors, has been performed using techniques like cocrystal structure determination, providing insights into molecular interactions and binding affinities (Zhao et al., 2017).

Chemical Reactions and Properties

Compounds within the pyrido[3,4-b]indole family have been involved in a variety of chemical reactions. For instance, the compound N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide shows different decompositions in aqueous solutions, depending on the pH and the presence of certain substituents (Rajagopal et al., 2003).

Physical Properties Analysis

The physical properties of pyrido[3,4-b]indole derivatives can be characterized by spectroscopic techniques and studies on fluorescence emissions, as demonstrated in the study of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole dimers (Catalán, 2010).

Chemical Properties Analysis

The chemical properties of 7-bromo-9H-pyrido[3,4-b]indole derivatives can be analyzed by studying their interactions and reactivities in various chemical environments. For example, the study of intra- and intermolecular fluorescence quenching in 7-(pyridyl)indoles shows how solvent-dependent photophysical properties can vary significantly (Wiosna et al., 2004).

Scientific Research Applications

  • Medicinal Chemistry and Drug Development :

    • (Zhao et al., 2017) discussed the design and synthesis of 9H-pyrimido[4,5-b]indole-containing compounds as potent and orally bioavailable BET inhibitors, showing high binding affinities to BET proteins and low nanomolar potencies in inhibition of cell growth in acute leukemia cell lines.
    • (Srivastava et al., 1999) explored substituted 9H-pyrido[3,4-b]indoles (beta-carbolines) as potential pharmacophores for designing macrofilaricidal agents, leading to the synthesis and evaluation of various derivatives for antifilarial activity.
  • Chemical Synthesis and Methodology :

    • (Li et al., 2015) presented novel synthetic approaches toward indole derivatives via copper-catalyzed one-pot multicomponent cascade reactions, allowing selective formation of 3-cyano-1H-indoles, 9H-pyrimido[4,5-b]indoles, or 9H-pyrido[2,3-b]indoles.
  • Material Sciences :

    • (Cho et al., 2014) described the design and synthesis of new host molecules for blue phosphorescent organic light-emitting diodes (PhOLEDs), incorporating 9H-pyrido[2,3-b]indole structures.
  • Analytical Chemistry :

    • (de Andrés et al., 2010) developed a sensitive and selective method for separating and quantifying non-polar heterocyclic amines, including 9H-pyrido[3,4-b]indole, in commercial meat samples.
  • Corrosion Inhibition :

    • (Lebrini et al., 2010) and (Lebrini et al., 2013) studied the use of indole derivatives such as 9H-pyrido[3,4-b]indole as inhibitors for steel corrosion in hydrochloric acid, analyzing their adsorption properties and inhibition mechanisms.

properties

IUPAC Name

7-bromo-9H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-6,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIQCUUHBSIRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50237268
Record name Eudistomin O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50237268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-9H-pyrido[3,4-b]indole

CAS RN

88704-40-9
Record name Eudistomin O
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088704409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eudistomin O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50237268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of norharmane (600 mg, 3.57 mmol) in tetrahydrofuran (THF; 50 ml) was treated with bromine (0.40 ml, 7.80 mmol) at RT while stirring. After stirring for 18 h at RT, the reaction was concentrated under reduced pressure and the resulting residue was sonicated in 10% aqueous Na2CO3 (100 ml). The product was filtered and washed with water to give 905 mg of crude product. The crude product was crystallized from xylenes to provide in two crops 580 mg of 7-bromo-β-carboline.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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